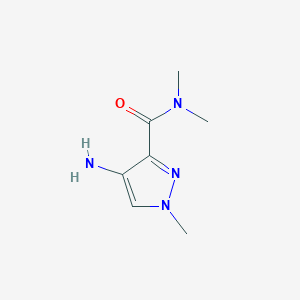

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N,1-trimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKQDJDZLFRDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4)

[1]

Executive Summary

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4) is a high-value heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structural core—an aminopyrazole scaffold—serves as a critical pharmacophore in the development of targeted therapies for oncology and autoimmune diseases, most notably as a precursor for Bruton’s Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors.

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, validated synthetic pathways, and its application in medicinal chemistry. It is designed to support researchers in optimizing synthetic routes and understanding the structure-activity relationship (SAR) implications of this scaffold.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound features a pyrazole ring substituted at the N1 position with a methyl group, at the C3 position with a dimethylcarboxamide moiety, and at the C4 position with a primary amino group. This substitution pattern is chemically distinct and critical for directing binding affinity in the ATP-binding pocket of kinases.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide |

| CAS Number | 1201935-77-4 |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

| SMILES | CN1C=C(C(=N1)C(=O)N(C)C)N |

| LogP (Predicted) | -0.30 (Hydrophilic) |

| pKa (Predicted) | ~3.5 (4-amino group), Weak base |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthetic Methodology

The synthesis of CAS 1201935-77-4 requires precise regiochemical control to ensure the substituents are placed at the N1, C3, and C4 positions correctly. The most robust industrial route involves the functionalization of a pre-formed pyrazole core.

Validated Synthetic Route (Nitration-Amidation-Reduction)

This protocol minimizes regioisomeric by-products and allows for scalability.

Step 1: Nitration

-

Precursor: 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 5932-27-4).

-

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Conditions: 0°C to 60°C, 4 hours.

-

Mechanism: Electrophilic aromatic substitution. The 1-methyl and 3-carboxyl groups direct the incoming nitro group to the C4 position.

Step 2: Amide Coupling

-

Intermediate: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

-

Reagents: Dimethylamine (HCl salt or solution), Coupling agent (HATU or T3P), DIPEA (Base).

-

Solvent: DMF or DCM.

-

Outcome: Formation of N,N,1-trimethyl-4-nitro-1H-pyrazole-3-carboxamide.

Step 3: Nitro Reduction

-

Precursor: Nitro-amide intermediate from Step 2.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.

-

Method B (Chemoselective): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water reflux.

-

Product: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide .[1][2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Step-wise synthetic pathway for the production of CAS 1201935-77-4 from commercially available carboxylic acid precursors.

Medicinal Chemistry Applications

This compound is not merely an intermediate; it is a privileged scaffold for designing Type I and covalent kinase inhibitors.[3]

Role in Kinase Inhibition (BTK/JAK)

The aminopyrazole moiety functions as an adenine mimetic, binding to the hinge region of the kinase ATP-binding pocket.

-

Hinge Binding: The exocyclic amino group (C4-NH₂) and the pyrazole nitrogen (N2) typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge residues (e.g., Glu475/Met477 in BTK).

-

Solvent Front: The C3-carboxamide group points towards the solvent-exposed region, allowing for modifications (like the dimethyl substitution) to tune solubility and metabolic stability without disrupting binding.

Structure-Activity Relationship (SAR) Logic

Researchers utilize CAS 1201935-77-4 to introduce the "head" group of the inhibitor. The primary amine at position 4 is often derivatized further to attach a "tail" containing a Michael acceptor (e.g., acrylamide) for covalent inhibition.

Key SAR Attributes:

-

N1-Methyl: Fixes the tautomeric state of the pyrazole, ensuring consistent binding geometry.

-

C3-Dimethylamide: Increases lipophilicity compared to a primary amide, improving cell permeability while avoiding the H-bond donor liability of a secondary amide.

-

C4-Amine: The nucleophilic handle for coupling to the rest of the drug molecule (e.g., coupling with a bicyclic core or an electrophile).

Pharmacophore Mapping Diagram

Figure 2: Pharmacophore mapping of the aminopyrazole carboxamide scaffold within a kinase binding pocket.

Analytical Characterization & Quality Control

To ensure the integrity of experimental results, the identity of CAS 1201935-77-4 must be validated using the following parameters.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 210 nm (amide).

NMR Interpretation (¹H NMR in DMSO-d₆)

-

δ 7.8-8.0 ppm (1H, s): Pyrazole C5-H proton (Singlet).

-

δ 4.5-5.5 ppm (2H, br s): C4-NH₂ protons (Broad singlet, exchangeable with D₂O).

-

δ 3.7-3.8 ppm (3H, s): N1-CH₃ protons.

-

δ 2.9-3.1 ppm (6H, s/d): Amide N(CH₃)₂ protons (May appear as two peaks due to restricted rotation around the amide bond).

Handling, Stability, and Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

-

Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid acidic aqueous solutions for prolonged periods to prevent amide hydrolysis.

-

Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

References

-

Bradshaw, J. M., et al. (2018). "Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 10(1), 80-85.[3][4] Link

- Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry, 14(14), 4792-4805. (Discusses the aminopyrazole binding mode).

-

PubChem Compound Summary. (2024). "4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CID 75481756)."[2] National Center for Biotechnology Information. Link

-

ChemScene. (2024). "Product Data Sheet: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide." Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Derivatives

The following technical guide details the biological activity, mechanism of action, and experimental evaluation of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide and its pharmacologically active derivatives.

Executive Summary

The 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for the development of potent Type I Kinase Inhibitors . While the core molecule itself functions primarily as a building block, its derivatives have demonstrated significant biological activity, particularly in the inhibition of Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) .

This guide focuses on the application of this scaffold in oncology, specifically for Acute Myeloid Leukemia (AML) therapeutics.[1][2] It details the Structure-Activity Relationship (SAR) that transforms this core into a nanomolar-potency inhibitor, the signaling pathways it modulates, and the standardized protocols required for its biological validation.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological efficacy of this class of compounds relies on the precise derivatization of the pyrazole core. The 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide core provides the essential geometry for ATP-competitive binding.

The Pharmacophore

The scaffold binds to the kinase hinge region.[2] The SAR is defined by three critical vectors:

| Position | Functional Group | Biological Role |

| Position 1 | Methyl Group ( | Steric Fit & Solubility: Occupies a small hydrophobic pocket at the base of the ATP-binding site. Prevents steric clash while maintaining lipophilicity. |

| Position 3 | Solvent Interaction: The dimethyl amide moiety projects towards the solvent front. Unlike a primary amide, the | |

| Position 4 | Amino Group ( | Hinge Binding Vector: This is the primary site for derivatization. Reacting this amine with ureas or heterocycles creates the "head" group that forms critical hydrogen bonds with the kinase hinge residues (e.g., Cys694 in FLT3). |

Derivatization Strategy

To achieve high potency (IC

-

Example Derivative: Compound 8t (Zhi et al., 2019) utilizes a pyrazole-3-carboxamide core to achieve dual inhibition of FLT3 and CDK2/4/6, superior to the reference compound FN-1501.

Mechanism of Action (MoA)

Derivatives of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide function as ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, preventing the phosphorylation of downstream effectors.

Primary Target: FLT3 Signaling in AML

In Acute Myeloid Leukemia, FLT3 mutations (ITD and TKD) lead to constitutive activation of survival pathways.[2] These derivatives block FLT3 autophosphorylation, thereby inhibiting:

-

RAS/RAF/MEK/ERK Pathway: Halting cell proliferation.

-

PI3K/AKT/mTOR Pathway: Inducing apoptosis.

-

STAT5 Signaling: Reducing the transcription of survival genes (e.g., BCL2, MYC).

Secondary Target: Cyclin-Dependent Kinases (CDKs)

The scaffold also exhibits affinity for CDK2, CDK4, and CDK6. Inhibition of these kinases induces G1 phase cell cycle arrest , synergizing with FLT3 inhibition to overcome resistance mechanisms.

Pathway Visualization

The following diagram illustrates the dual inhibition mechanism within the AML signaling cascade.

Figure 1: Mechanism of Action showing dual inhibition of FLT3 and CDK signaling pathways by pyrazole-3-carboxamide derivatives.

Experimental Protocols

To validate the biological activity of derivatives synthesized from the 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide core, the following standardized protocols are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo)

This assay quantifies the IC

Reagents:

-

Recombinant FLT3 or CDK4/CycD1 (SignalChem).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Substrate: Poly(Glu, Tyr) 4:1 or Histone H1.

Protocol:

-

Preparation: Dilute compounds in DMSO to generate a 10-point dose-response curve (starting at 10

M). -

Reaction: Mix kinase (2 ng/

L), substrate (0.2 -

Incubation: Add 1

L of compound solution to 4 -

Detection: Add 5

L of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min at RT. -

Readout: Add 10

L of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min. Measure luminescence on a plate reader (e.g., EnVision). -

Analysis: Fit data to a sigmoidal dose-response equation (GraphPad Prism) to calculate IC

.

Cellular Proliferation Assay (CCK-8)

Validates potency in a relevant disease model (AML).

Cell Lines:

-

MV4-11: FLT3-ITD homozygous (Highly sensitive).

-

MOLM-13: FLT3-ITD heterozygous.

-

HL-60: FLT3-WT (Negative control/lower sensitivity).

Protocol:

-

Seeding: Seed MV4-11 cells at

cells/well in 96-well plates containing RPMI-1640 + 10% FBS. -

Treatment: After 24h, treat cells with serial dilutions of the derivative (0.1 nM – 10

M) for 72 hours. -

Development: Add 10

L of CCK-8 reagent (Dojindo) to each well. -

Measurement: Incubate for 2–4 hours at 37°C. Measure Absorbance at 450 nm.

-

Calculation: Calculate GI

(concentration for 50% growth inhibition).

Western Blotting (Pathway Validation)

Confirms the MoA by observing the phosphorylation state of downstream targets.

Protocol:

-

Treatment: Treat MV4-11 cells with the compound at

and -

Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

-

Detection: Perform SDS-PAGE and transfer to PVDF membranes.

-

Antibodies: Probe for:

-

p-FLT3 (Tyr591): Marker of target engagement.

-

p-STAT5 (Tyr694): Direct downstream effector.

-

p-ERK1/2 (Thr202/Tyr204): Proliferation marker.

-

GAPDH/Actin: Loading control.

-

-

Result: A potent derivative will show dose-dependent reduction in p-FLT3 and p-STAT5 bands.

Comparative Biological Data

The following table summarizes the biological activity of derivatives synthesized from the 4-amino-pyrazole-3-carboxamide core compared to standard inhibitors.

| Compound | FLT3 IC | CDK4 IC | MV4-11 (AML) GI | Selectivity Profile |

| Core Scaffold | > 10,000 | > 10,000 | N.A. | Inactive (Precursor) |

| Compound 8t | 0.089 | 0.77 | 1.22 | Dual FLT3/CDK |

| FN-1501 | 2.33 | 0.39 | 3.56 | Pan-CDK/FLT3 |

| Gilteritinib | 0.29 | > 1,000 | 0.92 | FLT3 Selective |

Note: "Core Scaffold" refers to 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide before derivatization at the 4-amino position.

References

-

Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).[1][2] International Journal of Molecular Sciences. [Link]

-

PubChem. 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (Compound Summary). [Link]

-

Wang, Z., et al. (2020). FLT3 inhibitors in acute myeloid leukemia: current status and future directions. Journal of Hematology & Oncology. [Link]

-

Zhang, W., et al. (2018). Discovery of FN-1501, a potent and selective FLT3 inhibitor for the treatment of acute myeloid leukemia. Oncotarget. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Physicochemical Characterization

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand as two of the most critical hurdles that can dictate the ultimate success or failure of a development program. This guide is dedicated to providing a comprehensive framework for the thorough characterization of a specific molecule of interest: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.

This document eschews a generic, one-size-fits-all template. Instead, it is structured to logically guide the researcher through the essential questions and experimental workflows necessary to build a robust understanding of this particular compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind each experimental choice. We will explore not just the "how," but the "why," ensuring that the data generated is not only accurate but also actionable, forming a self-validating system of knowledge that will underpin all future development efforts. Every key protocol and mechanistic claim is grounded in authoritative scientific principles and regulatory expectations, providing a trustworthy and expert-driven narrative.

Compound Profile: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Before embarking on any experimental assessment, a thorough understanding of the molecule's structural features is paramount. These features will inform our hypotheses regarding its solubility and stability behavior.

Table 1: Physicochemical Properties of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

| Property | Value | Source |

| CAS Number | 1201935-77-4 | ChemScene[1] |

| Molecular Formula | C₇H₁₂N₄O | ChemScene[1] |

| Molecular Weight | 168.20 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 64.15 Ų | ChemScene[1] |

| Computed logP | -0.2959 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

Structural Insights and Preliminary Hypotheses:

-

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry.[2][3] Its aromaticity suggests a degree of inherent stability.

-

The presence of an amino group (-NH₂) and a carboxamide moiety imparts both hydrogen bond donor and acceptor capabilities, suggesting that solubility in polar protic solvents is likely.

-

The N,N-dimethyl and N-methyl substitutions will influence the molecule's overall polarity and may sterically hinder certain intermolecular interactions.

-

The computed logP of -0.2959 indicates a hydrophilic character, reinforcing the expectation of aqueous solubility.

A Foundational Pillar: Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure. Therefore, a precise and context-appropriate determination of solubility is a non-negotiable first step. We will approach this in two phases: an initial, rapid assessment of kinetic solubility, followed by the more definitive, "gold-standard" thermodynamic solubility measurement.[4][5][6]

High-Throughput Screening: Kinetic Solubility Assessment

In early-stage discovery, where compound availability is often limited, a high-throughput method is invaluable for initial rank-ordering of candidates. Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[4][7] Laser nephelometry is a common and efficient technique for this purpose, as it detects the formation of insoluble particles by measuring light scattering.[3]

The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

For lead optimization and pre-formulation studies, a more rigorous determination of thermodynamic (or equilibrium) solubility is required. This represents the true saturation point of the most stable crystalline form of the compound in a solvent at equilibrium. The shake-flask method, though more time-consuming, is the universally accepted gold standard for this measurement.[8][9][10]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation of Media: Prepare a series of buffered aqueous solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[9]

-

Compound Addition: Add an excess amount of solid 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide to a series of glass vials containing a known volume of each buffered medium. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has indeed been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant should then be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove any remaining microparticulates.

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.

-

Data Reporting: The solubility is reported in units such as µg/mL or mM at the specified pH and temperature.

Table 2: Predicted Solubility Profile and Experimental Design

| Solvent System | Predicted Solubility | Rationale |

| pH 1.2 Buffer (Simulated Gastric Fluid) | High | The amino group and pyrazole nitrogens are likely to be protonated, forming a more soluble salt. |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | Moderate to High | The molecule is expected to be largely in its neutral form but still possess sufficient polarity for good aqueous solubility. |

| Water | High | Based on the hydrophilic nature (low logP) and H-bonding capacity. |

| Methanol/Ethanol | Very High | Polar protic solvents are expected to be excellent solvents for this molecule.[11] |

| Acetonitrile | Moderate | A polar aprotic solvent, likely to be a good solvent but perhaps less effective than alcohols. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent, commonly used for creating high-concentration stock solutions.[11] |

Ensuring Longevity: A Comprehensive Stability Assessment

The chemical stability of a drug substance is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. A proactive approach to stability involves "forcing" the degradation of the molecule under conditions more severe than those it will encounter during storage. These forced degradation, or stress testing, studies are a core requirement of regulatory bodies like the International Council for Harmonisation (ICH).[1][12][13] The primary goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.

Forced Degradation Study Design

The objective is to achieve a target degradation of 5-20% of the parent compound.[1] This range is sufficient to produce detectable levels of degradation products without being so extensive that secondary or tertiary degradants complicate the analysis.

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or slightly elevated temperature. The amide bond in the molecule may be susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature. The amino group and the electron-rich pyrazole ring could be susceptible to oxidation.

-

Thermal Degradation: Expose both a solid sample and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light within an ICH-compliant photostability chamber.

-

-

Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: At each time point, withdraw an aliquot and immediately quench the reaction. For acid and base samples, this involves neutralization.

-

Analysis: Analyze all samples using a high-performance liquid chromatography (HPLC) system, preferably with both a photodiode array (PDA) detector and a mass spectrometer (MS).[14][15][16]

Table 3: Design of Forced Degradation Study

| Stress Condition | Reagent/Condition | Temperature | Anticipated Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Hydrolysis of the carboxamide to the corresponding carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH | RT / 40°C | Hydrolysis of the carboxamide. Potential for pyrazole ring opening under harsh conditions. |

| Oxidation | 3% H₂O₂ | RT | Oxidation of the amino group or formation of N-oxides on the pyrazole ring. |

| Thermal | Dry Heat | 80°C | General decomposition; assess solid-state stability. |

| Photolytic | ICH Light Chamber | RT | Photochemical degradation, potential for ring rearrangements or dimerization. |

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method used to monitor the compound. A "stability-indicating method" is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.[15]

Key Characteristics of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the peak of the parent compound from all degradation product peaks. This is typically demonstrated by assessing peak purity using a PDA detector or by the disparate mass-to-charge ratios in an LC-MS system.

-

Accuracy & Precision: The method must provide accurate and reproducible results over the desired concentration range.

-

Linearity: A linear relationship must exist between the detector response and the concentration of the compound.

-

Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

The data from the forced degradation study are used to develop and validate this method. The various degradant peaks produced under stress conditions challenge the method's resolving power and prove its suitability for long-term stability studies.

Synthesis and Conclusion: Building a Comprehensive Data Package

The systematic investigation of the solubility and stability of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, as outlined in this guide, will generate a comprehensive and self-validating data package. By starting with high-throughput screening and progressing to the gold-standard shake-flask method, a clear and accurate picture of the compound's solubility profile will emerge. This knowledge is indispensable for guiding formulation development, from simple solutions for in vitro assays to more complex dosage forms for in vivo studies.

Simultaneously, the execution of a rigorous forced degradation study, in line with ICH guidelines, will not only reveal the compound's intrinsic stability and potential liabilities but will also deliver the critical tool for its long-term assessment: a validated, stability-indicating analytical method. This method becomes the linchpin for all future quality control and formal stability programs, ensuring that the integrity of the drug substance is maintained from the laboratory to the clinic.

By embracing this proactive, structured, and scientifically grounded approach, researchers can de-risk their development programs, make informed decisions, and build a solid foundation for the successful advancement of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide as a potential therapeutic agent.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

-

Annex 4. (2019). World Health Organization (WHO). [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10). ACS Publications. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, August 26). Taylor & Francis. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

-

LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). PMC. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. [Link]

-

Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025, May 7). PubMed. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. enamine.net [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. raytor.com [raytor.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. who.int [who.int]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijcrt.org [ijcrt.org]

- 14. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 16. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide structural analogs and derivatives

Executive Summary

This technical guide analyzes the structural architecture, synthetic pathways, and therapeutic utility of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide and its derivatives. While the specific N,N-dimethyl analog (CAS 1201935-77-4) serves as a versatile building block, the broader 4-aminopyrazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry. It is central to the design of ATP-competitive kinase inhibitors (particularly FLT3 and CDK families) and GPCR ligands (Cannabinoid receptors). This guide provides actionable protocols for the regioselective synthesis of the 1,3-isomer and outlines structure-activity relationship (SAR) strategies for lead optimization.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core molecule is defined by a pyrazole ring substituted at three critical positions.[1][2][3] Each serves a distinct role in ligand-target binding interactions.

| Position | Substituent | Functional Role in Drug Design |

| N1 | Methyl | Steric Anchor: Controls the orientation of the pyrazole ring in the binding pocket. In kinase inhibitors, this methyl group often sits in a hydrophobic pocket (e.g., the gatekeeper region). |

| C3 | N,N-Dimethylcarboxamide | Solvent Interface/H-Bond Acceptor: The carbonyl oxygen acts as a hydrogen bond acceptor. The N,N-dimethyl group provides a hydrophobic cap that can interact with solvent-exposed residues or specific lipophilic pockets. |

| C4 | Amino (-NH2) | Primary Vector: This is the critical attachment point for diversity. In kinase inhibitors, this amine is typically derivatized (e.g., to a urea or heterocycle) to form hydrogen bonds with the kinase "hinge" region (e.g., Glu81/Leu83 in CDK2). |

Structural Distinction: 3-Carboxamide vs. 5-Carboxamide

It is critical to distinguish the target 3-carboxamide scaffold from its regioisomer, the 5-carboxamide .[4][5]

-

3-Carboxamide (Target): Common in CDK, FLT3, and JAK inhibitors . The geometry favors a linear extension from the C4 position.

-

5-Carboxamide: The core scaffold of Sildenafil (Viagra) and related PDE5 inhibitors (e.g., 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide).

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of 4-amino-pyrazole-3-carboxamides is non-trivial due to the challenge of regioselectivity during the initial cyclization. The reaction of methylhydrazine with a

Mechanism of Regioselectivity

-

Kinetic Product: Attack of the more nucleophilic hydrazine nitrogen (

) on the most electrophilic ketone carbon. -

Thermodynamic Control: Can be influenced by solvent polarity and steric bulk.

Diagram 1: Regioselective Synthesis Strategy

Caption: Regioselective synthesis pathway. Use of fluorinated alcohols (TFE) favors the 1,3-isomer.

Detailed Protocol: Synthesis of the Core Scaffold

Step 1: Regioselective Cyclization

-

Reagents: Methylhydrazine, Dimethyl acetylenedicarboxylate (DMAD) or corresponding

-keto ester. -

Critical Condition: Use 2,2,2-Trifluoroethanol (TFE) as solvent. TFE hydrogen-bonds with the carbonyl, activating it and directing the regioselectivity toward the 3-carboxylate isomer with >95:5 ratio.

-

Validation:

NMR NOE (Nuclear Overhauser Effect) between N-Methyl and C5-H confirms the 1,3-substitution pattern.

Step 2: Nitration (Introduction of Nitrogen Source)

-

Reagents: Fuming

, concentrated -

Procedure: Dissolve the pyrazole-3-carboxylate in sulfuric acid at 0°C. Add nitric acid dropwise. Heat to 60°C for 2 hours.

-

Outcome: Electrophilic aromatic substitution occurs exclusively at the C4 position (the only open site).

Step 3: Amide Formation

-

Reagents: Dimethylamine (2M in THF), TBTU/DIPEA or Thionyl Chloride (

). -

Note: Converting the ester to the amide before reducing the nitro group prevents side reactions with the amine.

Step 4: Reduction to 4-Amino

-

Reagents: 10% Pd/C,

(balloon) OR Iron powder, -

Protocol: The nitro group is reduced to the primary amine. The product, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide , is an off-white solid.

Part 3: Therapeutic Applications & SAR

The 4-amino-pyrazole-3-carboxamide scaffold is a validated template for multi-targeted kinase inhibitors.

FLT3 and CDK Inhibition (Oncology)

Derivatives like FN-1501 utilize this scaffold.[1][6][7]

-

Mechanism: The pyrazole C4-amine is coupled to a bicyclic heterocycle (e.g., pyrrolo[2,3-d]pyrimidine).

-

Binding Mode:

-

The heterocycle binds the ATP adenine pocket.

-

The pyrazole-3-carboxamide motif extends toward the solvent front, improving solubility and pharmacokinetic properties.

-

The N,N-dimethyl group can be tuned to modulate cell permeability.

-

Cannabinoid Receptor Modulation (Metabolic Disorders)

While 1,5-diarylpyrazoles (Rimonabant) are classic CB1 antagonists, 1-alkyl-pyrazole-3-carboxamides show potential as CB2-selective ligands .[8][9]

-

SAR Insight: Replacing the C3-aryl group with a bulky amide (like N-piperidinyl or N,N-dimethyl) shifts affinity toward CB2, which is desirable for anti-inflammatory applications without CNS side effects.

Diagram 2: Structure-Activity Relationship (SAR) Map

Caption: SAR map highlighting the modularity of the scaffold. C4 is the primary vector for potency; N1 and C3 tune selectivity and PK.

Part 4: Experimental Data Summary

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Implication |

| Molecular Weight | 168.20 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |

| cLogP | ~ -0.3 to 0.1 | Highly polar; good aqueous solubility. |

| TPSA | ~ 64 | High polar surface area relative to size; good permeability. |

| H-Bond Donors | 1 (Primary Amine) | Available for covalent modification or H-bonding. |

| H-Bond Acceptors | 4 | Interacts strongly with water/solvents. |

References

-

Regioselective Synthesis of Pyrazoles

-

Kinase Inhibitor Applications (FN-1501)

-

Cannabinoid Receptor Ligands

-

Compound Database Entry

- Title: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4).

- Source: PubChemLite / ChemScene.

-

URL:[Link] (Note: Link to related 1-methyl analog for structural verification).

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: an effective scaffold for the design of either CB1 or CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The precise arrangement of its amino, methyl, and carboxamide functionalities on the pyrazole core dictates its physicochemical properties and its potential interactions with biological targets. Therefore, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement for its characterization.

This technical guide provides a detailed exploration of the expected spectroscopic data for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra, this document leverages predicted data based on established spectroscopic principles and data from analogous structures. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only the anticipated spectral features but also the underlying scientific rationale and robust experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Molecular Formula: C₇H₁₂N₄O[4][5] Molecular Weight: 168.20 g/mol [5] CAS Number: 1201935-77-4[5]

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the parent molecule intact as the molecular ion.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of the neutral molecule is 168.1011 Da.[4] In a typical ESI-MS experiment, the compound is expected to be observed as various adducts, most commonly the protonated molecule [M+H]⁺. The table below summarizes the predicted m/z values for common adducts.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 169.10838 |

| [M+Na]⁺ | 191.09032 |

| [M+K]⁺ | 207.06426 |

| [M+NH₄]⁺ | 186.13492 |

| [M-H]⁻ | 167.09382 |

| [M+HCOO]⁻ | 213.09930 |

| [M+CH₃COO]⁻ | 227.11495 |

Table 1: Predicted m/z values for various adducts of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.[4]

Plausible Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns. A plausible fragmentation pathway for the [M+H]⁺ ion of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is initiated by the cleavage of the amide bond, which is a common fragmentation route for carboxamides.

Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol for High-Resolution Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrumentation and Parameters (example for a Q-TOF mass spectrometer):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow (N₂): 600 L/hr.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan for MS and product ion scan for MS/MS. For MS/MS, select the [M+H]⁺ ion (m/z 169.11) as the precursor.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in a common deuterated solvent like DMSO-d₆. These predictions are based on the analysis of substituent effects on the pyrazole ring and typical chemical shift ranges for the functional groups present.

¹H NMR (400 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 7.5 - 7.8 | Singlet | 1H | C5-H | The proton on the pyrazole ring is in a heteroaromatic environment and is expected to appear in the downfield region. |

| 2 | ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable, and their chemical shift is highly dependent on solvent and concentration. The signal is often broad. |

| 3 | ~ 3.6 - 3.8 | Singlet | 3H | N1-CH₃ | The methyl group attached to the pyrazole nitrogen is deshielded by the aromatic ring and the adjacent nitrogen atom. |

| 4 | ~ 2.9 - 3.1 | Singlet | 6H | N,N-(CH₃)₂ | The two methyl groups on the amide nitrogen are chemically equivalent and appear as a single peak. Their chemical shift is influenced by the carbonyl group. |

Table 2: Predicted ¹H NMR spectral data.

¹³C NMR (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O | The carbonyl carbon of the amide is characteristically found in this downfield region. |

| ~ 140 - 145 | C4-N | The carbon atom bearing the amino group is significantly influenced by the nitrogen's electron-donating effect. |

| ~ 135 - 140 | C5 | The CH carbon of the pyrazole ring. |

| ~ 115 - 120 | C3 | The carbon atom attached to the carboxamide group. |

| ~ 38 - 42 | N1-CH₃ | The methyl carbon attached to the pyrazole nitrogen. |

| ~ 35 - 39 | N,N-(CH₃)₂ | The two equivalent methyl carbons of the dimethylamide group. |

Table 3: Predicted ¹³C NMR spectral data.

Logical Workflow for NMR Analysis

Caption: Logical workflow for NMR analysis.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the high-purity compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often suitable for pyrazole derivatives and will allow for the observation of exchangeable N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz):

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition (100 MHz):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The table below lists the predicted characteristic IR absorption bands for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic (pyrazole) |

| 2980 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| 1650 - 1620 | C=O stretch (amide I band) | Tertiary Amide |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1550 - 1480 | C=C and C=N stretch | Aromatic (pyrazole) |

| 1400 - 1300 | C-N stretch | Amide, Aromatic Amine |

Table 4: Predicted characteristic IR absorption bands.

Experimental Protocol for ATR-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Conclusion

The comprehensive spectroscopic characterization of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is essential for its definitive identification and quality control. This guide provides a detailed overview of the expected MS, NMR, and IR data, grounded in fundamental spectroscopic principles. The predicted data, including the molecular ion at m/z 169.11 in ESI-MS, distinct proton and carbon signals in NMR, and characteristic vibrational bands in IR, collectively form a unique spectroscopic fingerprint for this molecule. The provided experimental protocols offer a robust framework for acquiring high-quality data, enabling researchers to confidently verify the structure and purity of this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank Online. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Chemchart. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Retrieved from [Link]

-

Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]

Sources

potential therapeutic targets of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Abstract

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity. This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a specific, under-researched derivative, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide. While direct experimental data for this compound is scarce, this document synthesizes information from structurally related pyrazole carboxamides to propose likely target classes and outlines a robust, multi-pronged experimental strategy for target identification and validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel small molecules.

Introduction: The Pyrazole Carboxamide Scaffold as a Versatile Pharmacophore

The pyrazole ring system is a cornerstone of many biologically active compounds, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1] The 1H-pyrazole-3-carboxamide moiety, in particular, has garnered significant attention due to its ability to engage in various biological interactions, often serving as a bioisosteric replacement for other functional groups in drug design. Its derivatives have been successfully developed as potent inhibitors of a range of enzymes and as modulators of various signaling pathways.

This guide focuses on 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide , a compound whose specific biological targets have not yet been extensively characterized in publicly available literature.[2][3][4] Based on the established activities of analogous compounds, we can logically infer several high-probability target classes. The subsequent sections will delve into these potential targets and provide detailed protocols for their experimental validation.

Potential Therapeutic Target Classes

Analysis of the broader family of pyrazole carboxamide derivatives points towards several key areas of therapeutic intervention.

Protein Kinases: A Primary Avenue of Investigation

The most prominent and well-documented targets for pyrazole carboxamide derivatives are protein kinases. These enzymes play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.

-

Cyclin-Dependent Kinases (CDKs): Several 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[5][6][7] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]

-

Fms-like Tyrosine Kinase 3 (FLT3): This kinase is a key target in the treatment of acute myeloid leukemia (AML).[6][7] Structurally related compounds to our lead molecule have demonstrated potent, nanomolar-level inhibition of FLT3 and its mutants.[6][7][8]

-

AXL Receptor Tyrosine Kinase: AXL is implicated in tumor progression, metastasis, and drug resistance, making it a promising anticancer target.[9] Fused-pyrazolone carboxamide derivatives have been successfully designed as selective AXL inhibitors.[9]

The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain. The pyrazole core often serves as a scaffold to present various substituents that interact with specific residues within this pocket, thereby conferring potency and selectivity.

Logical Framework for Kinase Target Identification

Caption: A streamlined workflow for kinase target validation.

DNA Intercalation and Damage

A less common but documented mechanism for some 1H-pyrazole-3-carboxamide derivatives is direct interaction with DNA.[10][11] Certain compounds have been shown to bind to the minor groove of DNA and, in some cases, induce DNA cleavage.[10][11] This suggests that DNA itself could be a potential therapeutic target, leading to cytotoxic effects in proliferating cancer cells.

Other Potential Enzyme Systems

The versatility of the pyrazole carboxamide scaffold extends beyond kinases.

-

Monoamine Oxidases (MAO): Pyrazoline derivatives, which share a structural relationship, have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[12] This points to a potential application in neurodegenerative and psychiatric disorders.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Certain pyrazoline compounds have demonstrated significant anti-AChE activity.[12]

-

Mitochondrial Respiratory Chain: Some pyrazole carboxamides have been developed as fungicides, with their mechanism of action traced to the inhibition of mitochondrial complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[13] This highlights the potential for targeting metabolic pathways.

Experimental Protocols for Target Validation

The following section outlines detailed, step-by-step methodologies for validating the .

Kinase Target Validation Workflow

Objective: To determine if the compound inhibits protein kinase activity and to identify the specific kinases targeted.

Protocol 1: Broad-Spectrum Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in DMSO.

-

Assay Provider: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of kinases (e.g., 400+ kinases) at a single concentration (typically 1 µM).

-

Data Analysis: Analyze the percentage of inhibition data provided. Identify "hits" as kinases showing significant inhibition (e.g., >50% or >70% inhibition).

Protocol 2: IC50 Determination for Hit Kinases

-

Assay Setup: For each "hit" kinase, perform a dose-response assay. This is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

-

Compound Dilution: Create a serial dilution of the compound, typically from 100 µM down to 0.1 nM.

-

Reaction: Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

-

Detection: Measure the kinase activity at each compound concentration.

-

Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description |

| Kinase Panel | A large set of purified kinases used for initial screening. |

| IC50 | The concentration of an inhibitor where the response is reduced by half. |

| Dose-Response | Measurement of an effect at a series of inhibitor concentrations. |

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

-

Cell Line Preparation: Use a cell line that has been engineered to express a NanoLuc®-kinase fusion protein.

-

Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound.

-

Analysis: Calculate the IC50 for target engagement within the cellular environment.

Visualizing the Cellular Target Engagement Assay

Caption: Principle of the NanoBRET™ cellular target engagement assay.

DNA Interaction Assays

Objective: To assess the compound's ability to bind to and potentially damage DNA.

Protocol 4: DNA Binding Analysis via UV-Visible Spectroscopy

-

Sample Preparation: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Titration: Keep the concentration of the compound constant while titrating increasing concentrations of CT-DNA into the solution.

-

Measurement: Record the UV-Visible absorption spectrum after each addition of DNA.

-

Analysis: Observe for hypochromism (decrease in absorbance) and/or a red or blue shift in the maximum wavelength, which indicates binding. Calculate the binding constant (Kb).

Protocol 5: Plasmid DNA Cleavage Assay

-

Reaction Mixture: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the test compound in a buffer.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Electrophoresis: Separate the different forms of DNA (supercoiled, nicked, linear) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

-

Analysis: The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage activity.

Summary and Future Directions

The 1H-pyrazole-3-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutics. For the specific derivative, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, a systematic investigation into its potential targets is warranted. The evidence from analogous compounds strongly suggests that protein kinases, particularly those involved in cell cycle regulation and oncogenic signaling, are high-priority targets. However, the possibility of other mechanisms, such as DNA interaction or inhibition of metabolic enzymes, should not be discounted.

The experimental workflows detailed in this guide provide a clear and logical path forward for elucidating the mechanism of action of this compound. A comprehensive understanding of its target profile will be crucial for its future development as a potential therapeutic agent.

References

- Vertex AI Search. (n.d.). 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.

- Semantic Scholar. (n.d.). Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors.

- J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.

- MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- ACS Publications. (2022, October 17). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.

- PubMed. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- ChemScene. (n.d.). 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.

- PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide.

- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.

- PubChemLite. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride.

- PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.

Sources

- 1. jocpr.com [jocpr.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide: Characterizing 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide as a Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Pyrazole-Carboxamides in Kinase-Directed Oncology

The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, which target the enzymatic activity of protein kinases that drive cancer cell proliferation and survival.[1] Within this landscape, the pyrazole ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Specifically, derivatives of the 1H-pyrazole-3-carboxamide core have shown significant promise as potent kinase inhibitors.[4][5][6][7] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide as a potential kinase inhibitor. While the precise kinase targets for this specific molecule require experimental validation, its structural similarity to known inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) suggests these as a logical starting point for investigation.[4][5][6] The protocols detailed herein provide a robust framework for determining its inhibitory potency, cellular efficacy, and mechanism of action.

Proposed Mechanism of Action: ATP-Competitive Inhibition

Most small molecule kinase inhibitors, particularly those based on heterocyclic scaffolds like pyrazole, are designed to compete with adenosine triphosphate (ATP) for binding to the kinase's active site.[1] The high degree of conservation in the ATP-binding pocket across the kinome presents a challenge for achieving selectivity, but subtle differences can be exploited to develop highly specific inhibitors.

The proposed mechanism for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its binding to the ATP pocket of a target kinase (e.g., FLT3 or a CDK). This occupation of the active site prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the kinase's substrate. The downstream signaling cascade is consequently inhibited, leading to a cellular response such as apoptosis or cell cycle arrest.

Caption: Proposed ATP-competitive mechanism of kinase inhibition.

Experimental Workflows and Protocols

A multi-faceted approach is necessary to fully characterize a novel kinase inhibitor. The workflow should begin with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its activity in a more physiologically relevant context.[8][9] Finally, target engagement and downstream signaling effects should be confirmed, often through methods like Western blotting.

Caption: Overall experimental workflow for kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Activity and IC50 Determination (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and determine the inhibitor's IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[1][10] The ADP-Glo™ Kinase Assay is a robust platform suitable for a wide range of kinases.[10]

Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. The ADP-Glo™ system quantifies this ADP in two steps: first, any remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction.[10]

Materials:

-

Recombinant Kinase (e.g., FLT3 or CDK2)

-

Kinase-specific substrate

-

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettors

-

Plate-reading luminometer

Procedure:

-

Compound Dilution:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Perform 1:3 or 1:5 serial dilutions to create a 10-point dose-response curve.

-

Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (for background).

-

-

Kinase Reaction Setup:

-

In each well of the assay plate, add 5 µL of the kinase reaction buffer containing the appropriate concentrations of kinase and substrate.

-

Add 1 µL of the serially diluted compound or DMSO control to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[11]

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background (no-enzyme control) from all readings.

-

Normalize the data by setting the DMSO control as 100% activity and a known potent inhibitor (if available) or no-ATP control as 0% activity.

-

Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay (e.g., Ba/F3 Cell Model)

Cell-based assays are crucial for evaluating a compound's efficacy in a physiological context, accounting for factors like cell permeability and off-target effects.[8][9] The Ba/F3 cell proliferation assay is a standard method for testing inhibitors of oncogenic kinases.[12]

Principle: Ba/F3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic kinase (e.g., FLT3-ITD), they become IL-3 independent, and their proliferation is now driven by the activity of that specific kinase. Inhibition of the kinase by a compound will lead to cell death.[12]

Materials:

-

Ba/F3 cells stably expressing the target kinase (e.g., FLT3-ITD)

-

Parental Ba/F3 cells (as a control for non-specific toxicity)

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

IL-3 (for parental cell line maintenance)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Sterile, clear-bottom, white-walled 96-well plates

Procedure:

-

Cell Seeding:

-

Culture the engineered and parental Ba/F3 cells under appropriate conditions. For the assay, wash the engineered cells to remove any residual IL-3.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of IL-3-free medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in the appropriate cell culture medium.

-

Add 10 µL of the diluted compound to the wells, resulting in a final volume of 100 µL. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Measuring Cell Viability:

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well.

-

Normalize the data to the DMSO-treated control cells (100% viability).

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 3: Western Blotting for Target Engagement and Downstream Signaling

Western blotting is a fundamental technique to visually confirm that the inhibitor is engaging its target in cells by assessing the phosphorylation status of the kinase and its downstream substrates.[13][14] A reduction in the phosphorylated form of the target protein upon treatment is a strong indicator of inhibition.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target protein.

Materials:

-

Target cancer cell line (e.g., MV4-11 for FLT3)

-

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere (if applicable). Treat the cells with varying concentrations of the inhibitor (and a DMSO control) for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them using supplemented lysis buffer.[15]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

-